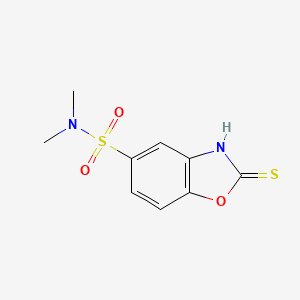![molecular formula C7H18Cl2N2 B2850313 dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride CAS No. 859213-49-3](/img/structure/B2850313.png)
dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the CAS Number: 208711-42-6 . It has a molecular weight of 201.14 and its IUPAC name is N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound consists of a pyrrolidine ring with a dimethylamino group attached to one of the carbons in the ring. Two chloride ions are also associated with the molecule, making it a dihydrochloride salt .
Physical And Chemical Properties Analysis
This compound is a white solid . It is stable under normal temperatures and pressures .
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimicrobial Agents
The pyrrolidin-3-yl scaffold, present in dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride, is known for its antimicrobial properties. This compound can be used to synthesize derivatives that act as potent antimicrobial agents against a variety of pathogens. The structural flexibility of the pyrrolidin-3-yl group allows for the creation of a diverse range of molecules capable of disrupting bacterial cell walls or inhibiting vital enzymes within microbial cells .
Organic Materials: Conductive Polymers
In the field of organic materials, this compound serves as a precursor for the synthesis of conductive polymers. The nitrogen-containing heterocyclic structure of the pyrrolidin-3-yl group contributes to the electron-rich nature of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Natural Products: Alkaloid Synthesis
Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is instrumental in the synthesis of alkaloids, which are naturally occurring compounds with significant pharmacological effects. Alkaloids derived from this compound may exhibit a range of biological activities, including analgesic, anti-malarial, and anti-cancer properties .
Bioactive Molecules: Kinase Inhibition
This compound is also valuable in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and the regulation of various cellular processes. Inhibitors developed using the pyrrolidin-3-yl scaffold can be effective in treating diseases such as cancer, where abnormal kinase activity is a common feature .
Antioxidants: Free Radical Scavengers
The pyrrolidin-3-yl group’s inherent stability and reactivity make it an excellent candidate for developing antioxidants. Compounds synthesized from dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes .
Drug Discovery: Medicinal Chemistry Research
Lastly, the versatility of dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride makes it a valuable scaffold in medicinal chemistry research. Its incorporation into new compounds can lead to the discovery of drugs with novel mechanisms of action, potentially offering therapeutic options for conditions that currently lack effective treatments .
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPZSOWKKSVLO-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)

![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2850236.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)

![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)

![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)
